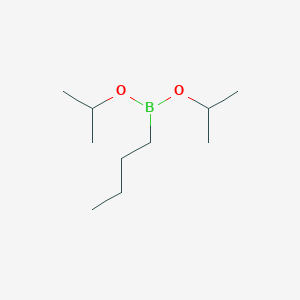
Butyldiisopropoxyborane
Vue d'ensemble
Description
Butyldiisopropoxyborane, also known as BDIB, is an organoboron compound. It has a molecular formula of C10H23BO2 . This compound is highly reactive and has a wide range of chemical and biological properties that make it valuable for a number of applications.
Synthesis Analysis
This compound is typically synthesized by reacting diisopropoxyboron trifluoride with butyllithium. The resulting product is purified through distillation and/or column chromatography.
Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula: CH3(CH2)3B [OCH (CH3)2]2 . The InChI key for this compound is QNRNUKUCUSOJKW-UHFFFAOYSA-N .
Physical And Chemical Properties Analysis
This compound is a colorless liquid . It has a molecular weight of 186.10 . The compound has a density of 0.794 g/mL at 25 °C (lit.) and a boiling point of 145-147 °C/746 mmHg (lit.) . The refractive index is n20/D 1.395 (lit.) .
Applications De Recherche Scientifique
Application in Membrane Synthesis
Research conducted by Lue and Peng (2003) focused on synthesizing polyurethane (PU) membranes for benzene/cyclohexane separation. They utilized polypropylene oxide, diphenylmethane diisocyanate, and 1,4-butanediol in a two-step polymerization process. The membranes showed high benzene selectivity, with those synthesized from lower molecular weight polyol yielding better results. This research highlights the potential of using butyldiisopropoxyborane-related compounds in membrane technology for industrial separation processes (Lue & Peng, 2003).
Biotechnological Production
Liu and Lu (2015) reported on the biotechnological production of 1,4-butanediol, which is relevant to this compound's research applications. They engineered Escherichia coli to produce butanediol using a de novo biosynthesis pathway, indicating the potential of biological routes in producing chemicals associated with this compound (Liu & Lu, 2015).
Chemical Synthesis and Catalysis
Brown, Cha, and Nazer (1984) explored the synthesis of potassium trialkoxyborohydrides, a class of reducing agents. Their research included triisopropoxyborohydride, highlighting the importance of this compound and related compounds in chemical synthesis and catalysis (Brown, Cha, & Nazer, 1984).
Polymer Science and Engineering
In the field of polymer science, researchers like Yim et al. (2011) have engineered E. coli strains for producing 1,4-butanediol, a compound relevant to this compound research. This demonstrates the role of this compound-related compounds in developing new materials and polymers (Yim et al., 2011).
Safety and Hazards
Mécanisme D'action
Target of Action
Butyldiisopropoxyborane, also known as Diisopropyl butylboronate
Mode of Action
It is known to be a potential derivatizing agent for difunctional compounds for gc and gc-ms analysis . This suggests that it may interact with its targets by modifying their chemical structure, thereby altering their properties and behaviors.
Pharmacokinetics
Its physical properties such as boiling point (145-147 °c/746 mmhg) and density (0794 g/mL at 25 °C) have been reported . These properties can influence its bioavailability and pharmacokinetics.
Propriétés
IUPAC Name |
butyl-di(propan-2-yloxy)borane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H23BO2/c1-6-7-8-11(12-9(2)3)13-10(4)5/h9-10H,6-8H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNRNUKUCUSOJKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(CCCC)(OC(C)C)OC(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H23BO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
86545-32-6, 86595-32-6 | |
| Record name | Butyldiisopropoxyborane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | bis(propan-2-yl) butylboronate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

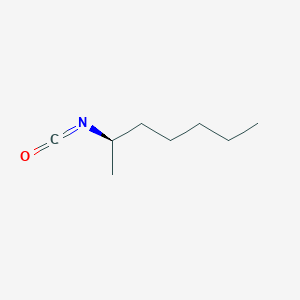


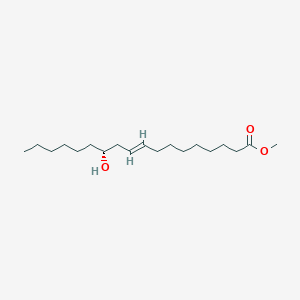
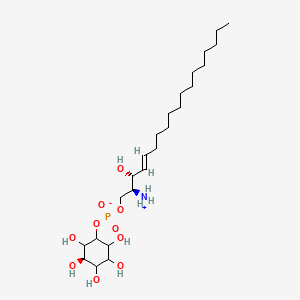

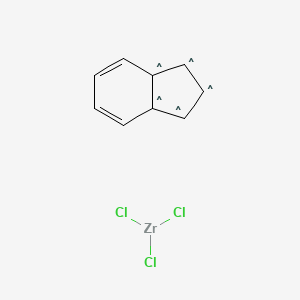
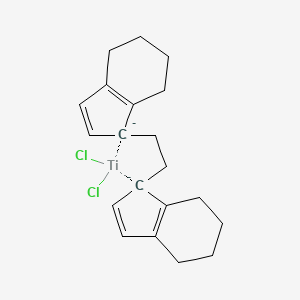
![N-(2H-3,4,5,6-Tetrahydropyran-2-yloxy)-3-[(fluoren-9-ylmethoxy)carbonylamino]propanamide](/img/structure/B3183242.png)
![2-{[(5-Bromothiophen-2-yl)methyl]sulfanyl}ethan-1-amine](/img/structure/B3183253.png)
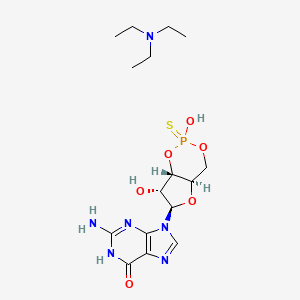
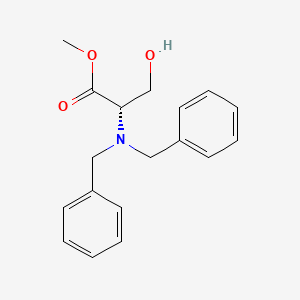
![Ethyl 4-chloro-2-{[(4-chlorophenyl)thio]methyl}-5-methylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B3183282.png)
![2-Benzyl-hexahydro-cyclopenta[c]pyrrole-3a-carboxylic acid methyl ester](/img/structure/B3183293.png)